

# 6-Nitroquinazolin-4(3H)-one: A Scaffolding for Therapeutic Innovation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **6-nitroquinazolin-4(3H)-one**

Cat. No.: **B117970**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Nitroquinazolin-4(3H)-one** is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid bicyclic structure, substituted with a nitro group, provides a unique chemical scaffold for the development of a diverse range of therapeutic agents. This technical guide delves into the core aspects of **6-nitroquinazolin-4(3H)-one**, encompassing its chemical properties, synthesis, and its burgeoning role as a key intermediate in the synthesis of compounds with significant anticancer, antibacterial, and photodynamic properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are provided to facilitate further research and drug development endeavors.

## Chemical Properties and Synthesis

**6-Nitroquinazolin-4(3H)-one** is a yellow solid with the molecular formula  $C_8H_5N_3O_3$  and a molecular weight of 191.14 g/mol .<sup>[1]</sup> Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **6-Nitroquinazolin-4(3H)-one**

| Property          | Value                                                       | Reference                               |
|-------------------|-------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 6943-17-5                                                   | <a href="#">[1]</a>                     |
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> N <sub>3</sub> O <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 191.14 g/mol                                                | <a href="#">[1]</a>                     |
| Melting Point     | 286-287 °C                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point     | 407.0±47.0 °C (Predicted)                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Density           | 1.6±0.1 g/cm <sup>3</sup> (Predicted)                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Solubility        | DMSO (Slightly), Methanol (Slightly, Heated)                | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical Form     | Yellow Solid                                                | <a href="#">[1]</a>                     |

## Synthesis Protocol

A common and efficient method for the synthesis of **6-nitroquinazolin-4(3H)-one** involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.[\[1\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of 6-nitro-3H-quinazolin-4-one[\[1\]](#)[\[3\]](#)

- Reaction Setup: To 200 ml of formamide in a suitable reaction vessel, add 150 g of 2-amino-5-nitrobenzoic acid.
- Dissolution: Stir the mixture until the 2-amino-5-nitrobenzoic acid is completely dissolved.
- Heating: Heat the reaction mixture to 170°C and maintain this temperature for 4 hours.
- Cooling and Precipitation: After the reaction is complete, cool the mixture to 100°C. Slowly add 500 ml of ice water while continuing to stir for 1 hour to precipitate the product.
- Filtration and Washing: Filter the mixture under reduced pressure to collect the solid product. Wash the solid extensively with water to remove any residual reactants and by-products.
- Drying: Dry the resulting solid at 40°C for 15 hours to yield 4-hydroxy-6-nitroquinazoline (an alternative name for the product).

- Yield and Confirmation: This protocol typically affords a high yield of the product (around 90%). The structure of the product can be confirmed by  $^1\text{H}$ -NMR spectroscopy.[1][3]

## Biological Activities and Therapeutic Potential

**6-Nitroquinazolin-4(3H)-one** serves as a crucial intermediate in the preparation of a variety of biologically active molecules, most notably anticancer and antimicrobial agents.[4]

### Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways in cancer.[5] Derivatives of **6-nitroquinazolin-4(3H)-one** have been extensively investigated as potent anticancer agents, primarily as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5]

Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[1][5] Numerous 6-nitro-4-substituted quinazoline derivatives have been synthesized and shown to exhibit significant inhibitory activity against these receptors.[1]

A simplified representation of the EGFR signaling pathway is depicted below:



[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway targeted by **6-nitroquinazolin-4(3H)-one** derivatives.

Similarly, the VEGFR-2 signaling pathway, crucial for tumor angiogenesis, is a key target:

[Click to download full resolution via product page](#)

Caption: Key pathways in VEGFR-2 signaling inhibited by **6-nitroquinazolin-4(3H)-one** derivatives.

The anticancer efficacy of various **6-nitroquinazolin-4(3H)-one** derivatives has been quantified using  $IC_{50}$  values against a panel of human cancer cell lines. A selection of this data is presented in Table 2.

Table 2: In Vitro Anticancer Activity ( $IC_{50}$ ,  $\mu M$ ) of Selected **6-Nitroquinazolin-4(3H)-one** Derivatives

| Compound ID             | HCT-116 (Colon)       | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | Reference |
|-------------------------|-----------------------|-------------|----------------|---------------|-----------|
| Derivative 6c*          | Superior to Gefitinib | -           | -              | -             | [1][3][6] |
| Derivative VIIa         | -                     | 15.77       | -              | -             | [1]       |
| Gefitinib (Reference)   | -                     | 14.27       | -              | -             | [1]       |
| Compound X              | -                     | -           | 0.04           | -             | [1]       |
| Doxorubicin (Reference) | -                     | -           | 0.006          | -             | [1]       |

Specific  $IC_{50}$  values for compound 6c were not provided in the search results, but its activity was noted as superior to the reference drug gefitinib.

## Photodynamic Therapy

**6-Nitroquinazolin-4(3H)-one** has demonstrated potential as a photosensitizer in photodynamic therapy (PDT), a minimally invasive cancer treatment.[3][7][8] When combined with UVA irradiation, it has been shown to be photodestructive to glioblastoma (U87MG and T98G) and melanoma (A-375) cell lines.[3][7][8] The mechanism is believed to involve the generation of reactive oxygen species (ROS) and the ability to photocleave DNA.[3][7][8]

### Experimental Workflow: In Vitro Photodynamic Activity Assay



[Click to download full resolution via product page](#)

Caption: General workflow for evaluating the photodynamic effect of **6-nitroquinazolin-4(3H)-one**.

## Antimicrobial Activity

The quinazolinone scaffold is also recognized for its antimicrobial properties. **6-Nitro-3(H)-quinazolin-4-one** has exhibited remarkable antibacterial activity against *Bacillus subtilis*, *Staphylococcus aureus*, and *Escherichia coli*.[8] While specific Minimum Inhibitory Concentration (MIC) values for **6-nitroquinazolin-4(3H)-one** are not readily available in the provided search results, studies on other quinazolinone derivatives have demonstrated potent

activity, with MIC values in the low  $\mu\text{g/mL}$  range against various bacterial and fungal strains.<sup>[9]</sup> <sup>[10]</sup> This suggests a promising avenue for the development of novel antimicrobial agents based on the **6-nitroquinazolin-4(3H)-one** core.

## Future Directions

**6-Nitroquinazolin-4(3H)-one** stands as a privileged scaffold in medicinal chemistry with demonstrated potential in oncology and infectious diseases. Future research should focus on:

- Expansion of Derivative Libraries: Synthesis of a wider array of derivatives to explore the structure-activity relationships (SAR) for improved potency and selectivity.
- In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with targets such as EGFR and VEGFR-2 to guide rational drug design.
- Quantitative Antimicrobial Evaluation: Determination of MIC values for **6-nitroquinazolin-4(3H)-one** and its derivatives against a broad panel of pathogenic bacteria and fungi.
- In Vivo Efficacy and Pharmacokinetic Studies: Translation of the promising in vitro results into animal models to assess the therapeutic potential and drug-like properties of lead compounds.
- Optimization for Photodynamic Therapy: Further investigation into the photophysical properties and in vivo efficacy of **6-nitroquinazolin-4(3H)-one** derivatives as photosensitizers.

The continued exploration of **6-nitroquinazolin-4(3H)-one** and its derivatives holds significant promise for the discovery and development of next-generation therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme [mdpi.com]
- To cite this document: BenchChem. [6-Nitroquinazolin-4(3H)-one: A Scaffolding for Therapeutic Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b117970#what-is-6-nitroquinazolin-4-3h-one>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)